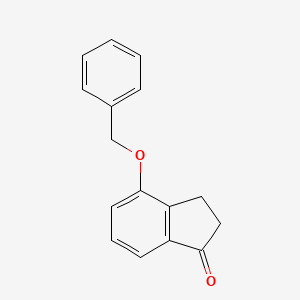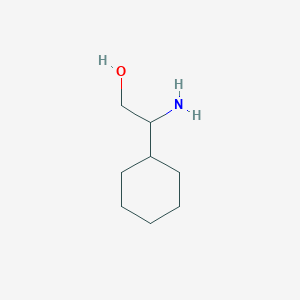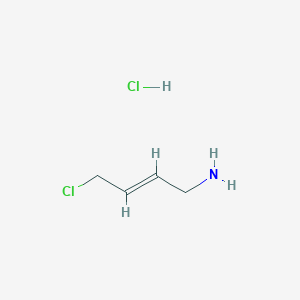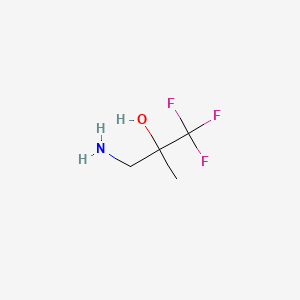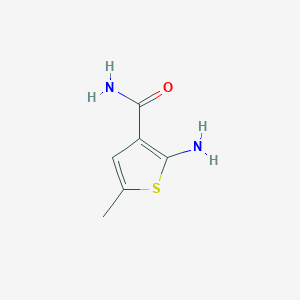
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Descripción general
Descripción
Quinazoline derivatives are a significant class of compounds due to their presence in numerous natural products and their wide range of biological activities. The synthesis and functionalization of quinazoline derivatives have been a subject of extensive research, as evidenced by the studies on the synthesis of various substituted quinazolines, including those with chloro and amino groups .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available starting materials such as vanillin . For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination steps . The use of chloroacetic acid has been reported to facilitate the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot multi-component condensation process . Additionally, the use of indium chloride as a catalyst in water has been shown to efficiently synthesize various tetrahydroquinoline derivatives through a domino reaction .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. Substituents at various positions on the quinazoline ring can significantly influence the chemical properties and biological activity of these compounds. For example, the introduction of chloro and amino groups at specific positions on the quinazoline nucleus can lead to the formation of key intermediates for pharmaceuticals .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including selective amination , cyclization , and complexation with metal ions . The chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles has been studied, revealing that different conditions can lead to selective amination with either the cyclic secondary amino group or the primary amino group . The cyclization reactions can be catalyzed by palladium to produce tetrazolyl-substituted dihydroquinazoline derivatives with potential anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the reactivity and stability of these compounds. The complexation behavior of quinazoline derivatives with metal ions has been evaluated, with certain ligands forming very stable complexes, which can be studied using UV-vis spectroscopy . The solubility, melting points, and other physical properties are determined by the specific structure and substituents present on the quinazoline core.
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Summary of the Application : 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine is used in the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines . These compounds have shown potential as antitubercular and antidiabetic agents .
- Methods of Application or Experimental Procedures : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
- Results or Outcomes : Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Application in Synthesis of Novel Derivatives
- Summary of the Application : “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is used in the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines . These new compounds have shown potential as antitubercular agents .
- Methods of Application or Experimental Procedures : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
- Results or Outcomes : Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Application in Synthesis of Novel Derivatives
- Summary of the Application : “4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine” is used in the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines . These new compounds have shown potential as antitubercular agents .
- Methods of Application or Experimental Procedures : The compound is synthesized using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .
- Results or Outcomes : Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Propiedades
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLNLOHFQGIGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547286 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
111896-77-6 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

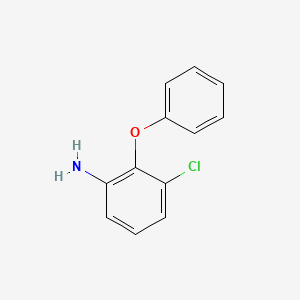
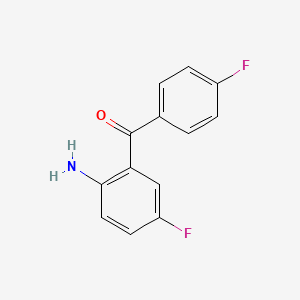
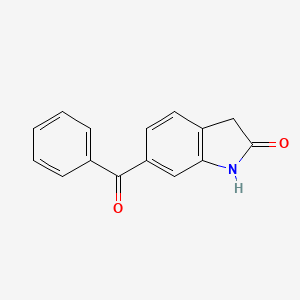
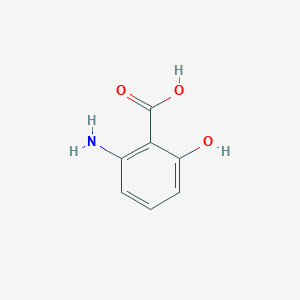
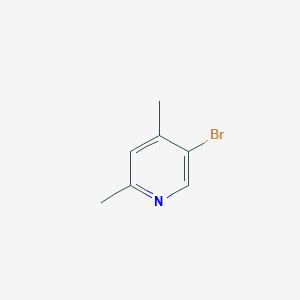
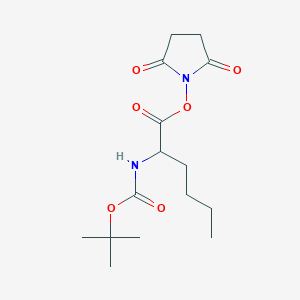
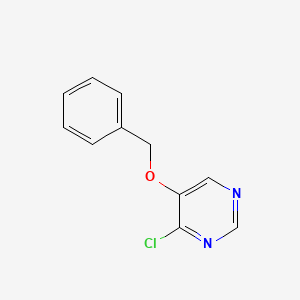
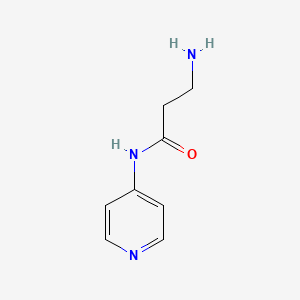
![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)
